molecular formula C25H29NO4 B13393138 Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-

Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-

Cat. No.: B13393138
M. Wt: 407.5 g/mol
InChI Key: KYXCSTPOLMVGMS-UHFFFAOYSA-N
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Description

CAS Number: 269078-72-0 Molecular Formula: C₂₅H₂₉NO₄ Synonyms: FMOC-HOMOCYCLOHEXYL-D-ALANINE, FMOC-D-HOCHA-OH Structure: The compound features a cyclohexane ring fused to a butanoic acid backbone, with an Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino group in the (αR)-configuration . The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS), while the cyclohexane moiety contributes to lipophilicity and conformational rigidity.

Properties

IUPAC Name

4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCSTPOLMVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- undergoes various chemical reactions, including:

Scientific Research Applications

Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- involves its role as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds by protecting the amino group, thus preventing unwanted side reactions . The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of intermediate structures during peptide bond formation.

Comparison with Similar Compounds

Substituent Variations: Fluorinated Derivatives

Compound: α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluoro-cyclohexanebutanoic acid (αS) CAS: 2350007-52-0 | Formula: C₂₅H₂₇F₂NO₄

  • Key Difference : Incorporation of 4,4-difluoro substituents on the cyclohexane ring.
  • The (αS)-configuration further distinguishes stereochemical preferences from the (αR)-target compound .

Backbone Modifications: Phenyl and Hydroxyl Groups

Compound: (2R,3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid CAS: 1117321-94-6 | Formula: C₂₆H₂₅NO₅

  • Key Difference : Replacement of the cyclohexane group with a phenyl ring and addition of a hydroxyl group at the β-position.
  • Impact : The phenyl group enhances aromatic interactions in peptide structures, while the hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents .

Ring Size and Steric Effects

Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS: 136555-16-3 | Formula: C₂₂H₂₃NO₄

  • Key Difference : Cyclopentyl ring (5-membered) vs. cyclohexane (6-membered) and a shorter acetic acid chain.
  • The shorter chain may limit interactions in extended peptide sequences .

Functional Group Additions: Azido and Allyloxy Groups

Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid CAS: 159610-89-6 | Formula: C₂₁H₂₂N₄O₄

  • Key Difference : Azido (-N₃) group at the terminal position.
  • Impact: Enables "click chemistry" for bioconjugation applications, a feature absent in the target compound. The hexanoic acid chain offers greater spacing between functional groups .

Chlorinated Aromatic Analogs

Compound: β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dichloro-benzenebutanoic acid (βR) CAS: 269396-57-8 | Formula: C₂₅H₂₁Cl₂NO₄

  • Key Difference : Dichlorophenyl substituent instead of cyclohexane.

Research Implications

  • Peptide Synthesis: The target compound’s cyclohexane butanoic acid backbone is advantageous for designing constrained peptides with improved membrane permeability .
  • Drug Design : Fluorinated and chlorinated analogs offer tailored electronic and stability profiles for targeting hydrophobic binding pockets .
  • Bioconjugation : Azido-containing derivatives (e.g., CAS 159610-89-6) expand utility in chemoselective ligation strategies .

Biological Activity

Cyclohexanebutanoic acid, a-[[9H-fluoren-9-ylmethoxy]carbonyl]amino, (aR)-, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
Chemical Formula C₁₅H₁₉NO₃
Molecular Weight 273.36 g/mol
Melting Point 175.0 - 178.0 °C
Solubility Soluble in methanol
Purity Minimum 98.0% (HPLC)

Cyclohexanebutanoic acid operates through various biological pathways, influencing multiple cellular processes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific metabolic enzymes, which can alter metabolic pathways related to energy production and cellular proliferation .
  • Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through mechanisms involving the MAPK/ERK signaling pathway .
  • Antimicrobial Properties : Research highlights its potential as an anti-infection agent against various pathogens, including bacteria and viruses .

Antitumor Effects

Cyclohexanebutanoic acid has demonstrated notable antitumor activity in various in vitro studies. For instance:

  • Case Study 1 : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Case Study 2 : Another study reported that the compound inhibited tumor growth in xenograft models by modulating the PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation .

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses:

  • Research Findings : It was found to reduce the expression of pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases .

Applications in Drug Development

Cyclohexanebutanoic acid serves as a valuable scaffold in drug design:

  • Antibody-drug Conjugates (ADCs) : Its ability to target specific cells makes it suitable for ADC formulations aimed at delivering cytotoxic agents selectively to tumor cells .
  • Prodrug Development : The structure allows for modifications that enhance solubility and bioavailability, making it an attractive candidate for prodrug strategies aimed at improving therapeutic efficacy .

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